2-ethyl-1-(4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)butan-1-one is a complex organic compound that integrates various structural elements, including a tetrazole ring, a piperazine moiety, and an ethyl group. This compound is part of a broader class of tetrazole derivatives known for their diverse biological activities and potential applications in medicinal chemistry.
The compound's synthesis and properties have been documented in various scientific literature and patent applications, highlighting its relevance in drug development and material science. The specific structural features of this compound suggest it may possess unique pharmacological properties.
The compound can be classified under several categories:
The synthesis of 2-ethyl-1-(4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)butan-1-one typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. The use of high-performance liquid chromatography can be employed for purification and analysis.
The molecular formula for 2-ethyl-1-(4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)butan-1-one is .
Property | Value |
---|---|
Molecular Weight | 408.5 g/mol |
IUPAC Name | 2-Ethyl-1-(4-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazin-1-yl)butan-1-one |
InChI Key | BYGATCFOMWTSDS-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)(C(N1CCN(CC1)C(=O)C2=CC=CO2)C(=O)C3=CC=C(C=C3)OC)N |
The compound can participate in various chemical reactions typical of both piperazine and tetrazole derivatives:
Understanding the reactivity of this compound requires knowledge of its electronic structure and steric factors influencing reaction pathways.
The mechanism of action for compounds like 2-ethyl-1-(4-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazin-1-yl)butan-1-one often involves modulation of neurotransmitter systems or ion channels due to the presence of both tetrazole and piperazine moieties.
Research indicates that tetrazole derivatives can act as antagonists or agonists at various receptors, potentially influencing conditions such as anxiety or depression. Further studies are needed to elucidate specific pathways involved.
The physical properties include:
Key chemical properties include:
Relevant data on melting points or boiling points may be obtained through experimental methods or literature references.
2-Ethyl-1-(4-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazin-1-yl)butan-1-one has potential applications in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4